molecular formula C11H14N2O2 B13249315 4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile

4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile

Cat. No.: B13249315
M. Wt: 206.24 g/mol
InChI Key: ACTABQYURFFQPN-UHFFFAOYSA-N
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Description

4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile is a chemical compound with the molecular formula C11H14N2O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzonitrile group and a 1,3-dihydroxypropan-2-ylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 1,3-dihydroxypropan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. Industrial production methods may also incorporate purification steps, such as crystallization or chromatography, to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted benzonitrile derivatives.

Scientific Research Applications

4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzamide
  • 4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzoic acid
  • 4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzyl alcohol

Uniqueness

4-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzonitrile

InChI

InChI=1S/C11H14N2O2/c12-5-9-1-3-10(4-2-9)6-13-11(7-14)8-15/h1-4,11,13-15H,6-8H2

InChI Key

ACTABQYURFFQPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(CO)CO)C#N

Origin of Product

United States

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